![molecular formula C10H17ClN2O2 B2976501 2-amino-N-(furan-2-ylmethyl)-N-methylbutanamide hydrochloride CAS No. 1423024-15-0](/img/structure/B2976501.png)
2-amino-N-(furan-2-ylmethyl)-N-methylbutanamide hydrochloride
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Description
“2-amino-N-(furan-2-ylmethyl)-N-methylbutanamide hydrochloride” is a chemical compound with the CAS Number: 1181458-84-3 . It has a molecular weight of 190.63 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O2.ClH/c8-4-7(10)9-5-6-2-1-3-11-6;/h1-3H,4-5,8H2,(H,9,10);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 190.63 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved information.Scientific Research Applications
Pharmaceutical Precursor
Compounds similar to “2-amino-N-(furan-2-ylmethyl)-N-methylbutanamide hydrochloride” have been used as precursors in the synthesis of pharmaceutical drugs. For example, N-substituted pyrrolidones, which share a similar structure, are used as precursors for drugs like piracetam .
Drug Penetration Enhancers
Some analogs of this compound are known to enhance drug penetration through biological membranes, which could make “2-amino-N-(furan-2-ylmethyl)-N-methylbutanamide hydrochloride” a candidate for research into transdermal drug delivery systems .
Organic Synthesis Intermediates
Compounds with similar functional groups are often utilized as intermediates in organic synthesis, suggesting that this compound could be investigated for its utility in constructing complex organic molecules .
Catalysis
The related structural analogs of this compound have been used in catalytic processes, indicating potential research into its catalytic properties and applications in various chemical reactions .
properties
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)-N-methylbutanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c1-3-9(11)10(13)12(2)7-8-5-4-6-14-8;/h4-6,9H,3,7,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAVYAVVTSMNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)CC1=CC=CO1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(furan-2-ylmethyl)-N-methylbutanamide hydrochloride |
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